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ACHROMOPEPTIDASE

Cat. No.: B1167389
CAS No.: 123175-82-6
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Description

Historical Context and Discovery of Achromopeptidase

This compound, also known as lysyl endopeptidase, was originally isolated from a soil bacterium. Its discovery is attributed to Masaki and co-workers, who reported on the enzyme in the early 1980s. sigmaaldrich.comfujifilm.com Initially, the source bacterium was identified based on its physiological and morphological characteristics as Achromobacter lyticus. fujifilm.com However, later research involving 16S rRNA gene sequencing revealed a high homology to the genus Lysobacter, indicating that the source organism is likely a Lysobacter species. fujifilm.comsigmaaldrich.com This discovery marked a significant step in overcoming the limitations of existing lytic enzymes, particularly in dealing with bacteria possessing robust cell walls.

Significance of this compound in Enzyme Science and Applied Microbiology

This compound holds significant importance in enzyme science due to its specific lytic activity. It functions as a lysyl endopeptidase, primarily cleaving peptide bonds involving lysine (B10760008) residues. sigmaaldrich.comsigmaaldrich.com Its key feature is its broad bacteriolytic spectrum, which is notably more potent and wider than that of egg-white lysozyme (B549824). fujifilm.comfujifilm.comfujifilm.comalphalabs.co.uk This is particularly crucial for lysing Gram-positive bacteria, which have a thicker and more extensively cross-linked peptidoglycan layer in their cell walls, often rendering them resistant to lysozyme. google.comgoogle.comuchile.clgoogle.com this compound's ability to overcome this resistance has made it essential for applications requiring efficient cell lysis of a wide range of bacterial species.

In applied microbiology, this compound is a vital reagent. It is widely used for the lysis of bacterial cell walls to facilitate the extraction of intracellular components, such as nucleic acids (DNA and RNA) and proteins. fujifilm.comuchile.clgoogle.com This is particularly important in molecular biology techniques like PCR, 16S rRNA gene sequencing, and metagenomics, where efficient DNA extraction is a critical upstream step. sigmaaldrich.com Furthermore, this compound is employed in the preparation of bacterial protoplasts, which are cells with their cell walls removed, a process necessary for various genetic manipulation techniques like transformation. fujifilm.comfujifilm.comalphalabs.co.uk

Overview of Key Research Areas and Paradigms

Research involving this compound spans several key areas:

Bacterial Lysis for Molecular Biology: A primary application is its use in lysing bacterial cells for the extraction of DNA and RNA for molecular analysis. This is particularly relevant for Gram-positive bacteria that are resistant to lysozyme. google.comgoogle.comuchile.clgoogle.com Studies have explored optimizing lysis protocols using this compound for various bacterial species to improve yields and purity of nucleic acids for techniques like PCR and sequencing. sigmaaldrich.comgoogle.com

Protoplast Formation: this compound is utilized to generate bacterial protoplasts, especially from organisms like actinomycetes, which have complex cell walls. fujifilm.comfujifilm.comalphalabs.co.uk This is a fundamental step in genetic engineering and cell fusion experiments.

Mechanism of Action Studies: Research continues to investigate the precise mechanisms by which this compound interacts with and degrades bacterial peptidoglycans and other cell wall components. Studies have shown it contains different bacteriolytic proteases, including Alp and Blp, with distinct cleavage specificities. sigmaaldrich.com Alp cleaves bonds between the polysaccharide and peptide moieties, as well as D-Ala-Gly and Gly-Gly peptide bonds in peptidoglycan, while Blp specifically cleaves Gly-X bonds. sigmaaldrich.com

Development of Diagnostic Assays: this compound has been incorporated into diagnostic assays, particularly for the detection of specific bacterial pathogens. For instance, it has been used in specimen preparation for real-time PCR detection of Methicillin-Resistant Staphylococcus aureus (MRSA), demonstrating good sensitivity and simplifying the preparation process. nih.govasm.orgasm.org

Enzyme Immobilization: Research has explored immobilizing this compound on solid supports, such as nitrocellulose, for applications in point-of-care nucleic acid tests. Immobilization can help in controlling enzyme activity and simplifying downstream processes by allowing easy removal of the enzyme. researchgate.net

Detailed research findings highlight the enzyme's effectiveness. For example, a study evaluating an this compound assay for MRSA detection in nasal specimens reported a sensitivity of 92.0% and a specificity of 94.6% when using culture as the gold standard. nih.govasm.orgasm.org Another study demonstrated the successful extraction of plasmid DNA from Staphylococcus aureus using this compound in 1977, at a time when lysozyme was ineffective for this purpose. fujifilm.com

The optimal conditions for this compound activity have been studied, providing crucial data for its effective use in research and applications.

Table 1: Optimal Conditions for this compound Activity

ParameterOptimal Range/ValueSource
Optimal pH7.5 to 8.5 fujifilm.com
Optimum pH (alternative)pH 8.5 – 9 sigmaaldrich.comsigmaaldrich.comthomassci.com
pH Stability5.5 to 10.0 (almost stable), Most stable at 6.0 fujifilm.com
Optimal Temperature37 °C to 50 °C google.com
Optimal Ionic Strength10 mmol/L NaCl (in 10 mmol/L Tris-HCl buffer [pH 8.0]) fujifilm.comfujifilm.com

Note: This table is intended to be interactive, allowing users to sort or filter by parameter or source.

The lytic spectrum of this compound against various microorganisms further illustrates its broad utility.

Table 2: Bacteriolytic Activity of this compound vs. Egg-White Lysozyme

MicroorganismThis compound Activity (300 U/mL)Egg-white Lysozyme Activity (1,000 U/mL)Source
Micrococcus caseolyticus+++- fujifilm.com
Micrococcus luteus+++- fujifilm.com
Pediococcus acidilactici++++++ fujifilm.com
Staphylococcus aureus+++± fujifilm.com
Microbacterium arborescens+++ fujifilm.com
Bacillus alvei+++± fujifilm.com
Clostridium acetobutylicum+++- fujifilm.com
Brevibacterium leucinophagum+± fujifilm.com
Lactobacillus sake++++++ fujifilm.com
Enterococcus faecalis+++± fujifilm.com
Leuconostoc dextranicum++± fujifilm.com
Achromobacter liquidum+- fujifilm.com
Nocardioides simplex++ fujifilm.com
Beijerincka indica+± fujifilm.com
Kurthia zopfii+++ fujifilm.com

Note: Bacteriolytic activity is calculated from the decrease in absorbance at 600 nm. +++: decreased by ≥80% (within 10 min), ++: decreased by ≥80% (within 60 min), +: decreased by ≥50% (within 60 min), ±: decreased by <50% (within 60 min), -: no decrease. fujifilm.com This table is intended to be interactive, allowing users to sort or filter by microorganism or activity level.

Scope and Limitations of the Current Research Landscape

The current research landscape surrounding this compound primarily focuses on its utility as a bacteriolytic agent in molecular biology and diagnostics. Its effectiveness in lysing Gram-positive bacteria, including those resistant to lysozyme, is well-established and forms the basis of many applications. google.comgoogle.comuchile.clgoogle.com The enzyme's properties, such as optimal pH and temperature, have been characterized to facilitate its practical use. fujifilm.comgoogle.com

However, there are also limitations and areas requiring further investigation. While this compound is effective against many Gram-negative organisms, complete lysis may sometimes require pre-treatment to disrupt the outer membrane, a common challenge with Gram-negative bacteria due to their cell wall structure. uchile.cl

Another limitation noted in research is the potential for this compound to inhibit downstream enzymatic reactions, such as DNA amplification by PCR, due to its proteolytic activity. google.comresearchgate.net This necessitates methods for enzyme inactivation or removal after cell lysis but before subsequent steps. While heat inactivation is a common method, it can be challenging to integrate into certain diagnostic platforms, particularly point-of-care devices. google.comresearchgate.net Research into alternative inactivation methods or enzyme immobilization techniques aims to address this limitation. researchgate.net

Furthermore, while the lytic spectrum is broad, some bacteria, like Peptococcus magnus, have been found to be resistant to this compound. nih.gov Continued research is needed to fully understand the extent of its lytic activity across the diverse bacterial kingdom and to potentially identify synergistic approaches with other lytic agents for complete cell wall degradation in resistant strains.

Despite these limitations, this compound remains a crucial enzyme in microbiology and biochemistry, enabling research and applications that would be significantly more challenging with other available lytic enzymes.

Properties

CAS No.

123175-82-6

Molecular Formula

C9H9NO6S

Origin of Product

United States

Molecular and Catalytic Attributes of Achromopeptidase

Enzymatic Classification and Structural Family Affiliation

Achromopeptidase is categorized within a well-defined class of enzymes, reflecting its functional and structural characteristics.

This compound is classified as a serine protease. creative-enzymes.com This designation indicates that a serine residue is the key nucleophilic amino acid within the enzyme's active site, playing a crucial role in the catalytic mechanism of peptide bond cleavage. wikipedia.org These enzymes are integral to various biological processes and are found in both prokaryotic and eukaryotic organisms. wikipedia.orglibretexts.org The catalytic activity of serine proteases like this compound relies on a characteristic three-dimensional structure that brings together specific amino acid residues to form the active site. wikipedia.org

Specifically, this compound is identified as a lysyl endopeptidase, assigned the Enzyme Commission (EC) number 3.4.21.50. creative-enzymes.comwikipedia.org This classification highlights its specific function as an endopeptidase that hydrolyzes peptide bonds within a polypeptide chain, rather than at the ends. The "lysyl" designation underscores its high specificity for cleaving peptide bonds on the C-terminal side of lysine (B10760008) residues. creative-enzymes.comexpasy.org It is also referred to as Achromobacter proteinase I and is a member of the S1 (trypsin) family of peptidases. qmul.ac.uk

Functional Active Site and Catalytic Mechanism

The catalytic efficiency of this compound is a direct result of the specific architecture of its active site and the precise chemical mechanism it employs.

The active site of this compound features a classical catalytic triad (B1167595), a hallmark of many serine proteases. gonzaga.edugonzaga.edu This triad consists of three amino acid residues: Histidine-57 (H57), Aspartate-113 (D113), and Serine-194 (S194). creative-enzymes.com This arrangement is analogous to the well-studied catalytic triad of trypsin (H57, D102, S195). creative-enzymes.com

The catalytic mechanism is a two-step process involving this triad in a charge-relay system. gonzaga.eduwikipedia.org

Acylation: The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the lysine residue in the substrate peptide. This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The peptide bond is then cleaved, releasing the C-terminal portion of the substrate, while the N-terminal portion remains covalently attached to the serine residue as an acyl-enzyme intermediate. gonzaga.edunih.gov

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The activated water molecule then attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. This intermediate collapses, releasing the N-terminal portion of the substrate and regenerating the active enzyme. gonzaga.edu

The aspartate residue functions to orient the histidine residue and stabilize the positive charge that develops on it during the transition states. gonzaga.edu

The remarkable specificity of this compound for lysine residues is determined by the unique geometry of its S1' specificity pocket. creative-enzymes.com This pocket is a cavity in the enzyme's surface adjacent to the catalytic triad that accommodates the side chain of the amino acid at the P1 position of the substrate (the residue just before the cleavage site). purdue.edu

The geometry of the S1' pocket in this compound is such that only the linear side chains of lysine and arginine are long enough to reach its bottom. creative-enzymes.com However, the guanidinium (B1211019) group of the arginine side chain is spatially hindered by an aspartate residue (D225) at the bottom of the pocket, preventing its effective binding. creative-enzymes.com This steric hindrance ensures that the enzyme almost exclusively binds and cleaves after lysine residues. creative-enzymes.com

Substrate Specificity and Cleavage Profile

This compound exhibits a highly specific cleavage profile, making it a valuable tool in protein chemistry and proteomics.

The primary specificity of this compound is the cleavage of peptide bonds at the C-terminal side of lysine residues. expasy.org This includes the cleavage of lysyl-proline bonds, which are often resistant to cleavage by other proteases like trypsin. wikipedia.orgqmul.ac.uk

In addition to its activity on proteins, this compound also demonstrates bacteriolytic activity by cleaving specific bonds within the peptidoglycan of bacterial cell walls. For instance, in Staphylococcus aureus, it has been shown to cleave the N-acetylmuramoyl-L-alanine amide bond, as well as D-Ala-Gly and Gly-Gly peptide bonds within the peptidoglycan structure. nih.gov This broadens its utility beyond simple protein digestion to include bacterial cell lysis. sigmaaldrich.com

Enzyme PropertyDescription
Enzymatic Classification Serine Protease, Endopeptidase
EC Number 3.4.21.50
Structural Family S1 (Trypsin-like)
Catalytic Triad Histidine-57, Aspartate-113, Serine-194
Primary Substrate Proteins, Peptidoglycan
Primary Cleavage Site C-terminal side of Lysine residues (-Lys-X)
Notable Cleavage Cleaves -Lys-Pro- bonds

Preferential Hydrolysis of Lysine C-terminal Peptide Bonds (e.g., Lys-Pro, Lys-Glu)

This compound is classified as a lysyl endopeptidase (EC 3.4.21.50) due to its profound specificity for cleaving peptide bonds at the C-terminal side of lysine residues. creative-enzymes.comcreative-enzymes.comcreative-biogene.com This enzymatic action includes the hydrolysis of challenging bonds, such as Lys-Pro. creative-enzymes.comcreative-enzymes.comcreative-biogene.com The basis for this high specificity lies in the enzyme's three-dimensional structure, particularly its substrate-binding site, known as the S1 specificity pocket. creative-enzymes.com

The unique spatial geometry of this pocket, formed by amino acid residues such as D225, T189, and S214, can only accommodate linear side chains. creative-enzymes.com Among amino acids, only lysine and arginine possess side chains long enough to reach the bottom of this pocket. However, the guanidinium group of the arginine side chain is spatially blocked, preventing its effective binding. creative-enzymes.com This structural constraint explains the enzyme's exclusive ability to cleave the C-terminal peptide bonds of lysine. creative-enzymes.com This specific proteolytic activity makes it a valuable tool in proteomics research and protein sequencing. creative-enzymes.comsinobiological.com

Cleavage of Peptidoglycan-Specific Bonds (e.g., D-Ala-Gly, Gly-Gly)

Beyond its general proteolytic activity, this compound exhibits significant bacteriolytic function through its ability to degrade peptidoglycan, the primary component of bacterial cell walls. google.comnih.gov This capability is largely attributed to the presence of an α-lytic protease (alp) component within the this compound mixture. sigmaaldrich.comnih.gov Research on the peptidoglycan of Staphylococcus aureus has demonstrated that this α-lytic protease component specifically cleaves peptide bonds such as D-Ala-Gly and Gly-Gly within the peptide bridges that cross-link the glycan strands. nih.govoup.com

Peptidoglycan-Specific Hydrolytic Activity

The hydrolytic action of this compound on peptidoglycan is highly specific and multifaceted. The α-lytic protease component not only cleaves bonds within the peptide cross-links but also targets the crucial junction between the polysaccharide and peptide moieties. nih.govoup.com Specifically, it cleaves the N-acetylmuramoyl-L-alanine amide bond, effectively severing the connection between the glycan backbone and the peptide stem. nih.govoup.com

Notably, this hydrolytic activity appears to be specific to the complex structure of peptidoglycan. Studies have shown that while the α-lytic protease can cleave the D-Ala-Gly bond within the native peptidoglycan structure, it is unable to hydrolyze the same bond in a simple synthetic peptide. nih.govoup.com This finding suggests that the presence of the polysaccharide chain is a necessary prerequisite for this specific enzymatic activity, highlighting a sophisticated recognition mechanism that targets the intact bacterial cell wall. nih.govoup.com

Factors Influencing Enzymatic Activity and Stability

The catalytic efficiency and structural integrity of this compound are governed by several key factors, including pH, susceptibility to self-degradation, and the presence of intramolecular disulfide bonds.

Research on Optimal pH Conditions for Catalysis

The optimal pH for this compound activity is generally in the alkaline range, though the precise optimum can vary depending on the substrate and buffer conditions. Several studies report that the enzyme works best within a pH range of 8.5 to 9.0. sigmaaldrich.comsigmaaldrich.cn Other research indicates a slightly broader optimal range of pH 7.5 to 8.5. creative-enzymes.com The catalytic center's composition, particularly the presence of specific amino acid residues, contributes to its preference for an alkaline environment. creative-enzymes.com However, for the specific purpose of digesting a substrate into peptide fragments, a more neutral environment (pH 6.0–7.0) can be effective. creative-enzymes.com For standardized activity assays, a Tris-HCl buffer at pH 8.0 is commonly utilized. sigmaaldrich.comfujifilm.comnih.gov

Investigation of Autodegradation Mechanisms and Mitigation Strategies

A significant factor limiting the application of this compound is its propensity for autodegradation, or self-cleavage. creative-enzymes.com This process occurs because the enzyme, being a protease specific for lysine, can cleave accessible lysine residues on adjacent this compound molecules, leading to fragmentation and loss of activity. Research has identified specific autodegradation sites in one of its components, Protease IV, at lysine residues K30, K48, K49, K155, and K203. creative-enzymes.com Cleavage at these sites results in predictable degradation fragments. creative-enzymes.com

Role of Disulfide Bonds in Activity and Denaturant Resistance

The protein structure of this compound is stabilized by the presence of three pairs of intramolecular disulfide bonds. creative-enzymes.com These covalent linkages between cysteine residues are crucial determinants of the enzyme's optimal activity and its notable resistance to chemical denaturants. creative-enzymes.com The stability conferred by these bonds is particularly effective under alkaline conditions, such as a pH range of 8.5 to 10.7. creative-enzymes.com The robustness of the enzyme is further demonstrated by its ability to retain full activity after prolonged incubation (up to 6 hours) in the presence of strong denaturing agents like 4M urea (B33335) or 0.1% SDS. sinobiological.com This resistance to denaturation is a key attribute for its use in various biochemical applications. sinobiological.com

Biosynthesis, Genetic Expression, and Microbial Origin of Achromopeptidase

Primary Producer Organisms

The understanding of the primary microbial source of Achromopeptidase has evolved significantly since its discovery.

Historical Association with Achromobacter lyticus

This compound, also known as lysyl endopeptidase, was first isolated from a soil bacterium identified as Achromobacter lyticus. sigmaaldrich.comwikipedia.org This bacterium, specifically strain M497-1, was registered as the producer of the enzyme in 1972. nih.gov For many years, A. lyticus was cited in scientific literature and commercial products as the source of this enzyme. wikipedia.orguniprot.orgcreative-enzymes.com

Reclassification and Genomic Link to Lysobacter enzymogenes M497-1

Later taxonomic and genomic analyses led to a reclassification of the producing organism. Through 16S rRNA gene sequencing, it was discovered that the bacterium historically identified as Achromobacter lyticus M497-1 showed 99.9% identity with Lysobacter enzymogenes. nih.gov This led to the reclassification of the primary producer of this compound. Lysobacter enzymogenes, a versatile bacterium known for producing various lytic enzymes, is now recognized as the correct source. nih.govwikipedia.org The complete genome sequencing of Lysobacter enzymogenes M497-1 has further solidified this understanding and provided a wealth of information on its enzymatic potential. nih.gov

Genetic Architecture and Regulatory Mechanisms

The production of this compound is governed by a specific genetic structure and is subject to complex regulatory controls within the host organism.

Gene Structure and Encoding Elements (e.g., Signal Peptide, Pro-Peptide, Mature Peptidase)

Like many secreted bacterial enzymes, this compound is synthesized as a precursor protein, often referred to as a preproenzyme. This precursor typically consists of three key domains:

Signal Peptide: An N-terminal sequence, generally 20-30 amino acids in length, that directs the protein for secretion across the cell membrane. marquette.edusfu.ca This sequence is crucial for targeting the enzyme to the secretion pathway and is cleaved off during translocation. sfu.cafrontiersin.org

Pro-peptide: A sequence located between the signal peptide and the mature enzyme. Pro-peptides can play various roles, including ensuring the correct folding of the enzyme, maintaining the enzyme in an inactive state until it reaches its destination, and aiding in secretion. marquette.edunih.gov

Mature Peptidase: The final, active form of the enzyme that is released after the signal peptide and pro-peptide have been removed. The mature this compound has a molecular weight of approximately 27 kDa. creative-biogene.com

Table 1: Typical Structure of the this compound Precursor Protein

Domain Function Fate
Signal PeptideTargets the protein for secretionCleaved during translocation
Pro-peptideAssists in folding and maintains inactivityCleaved post-translocation
Mature PeptidaseThe active, functional enzymeSecreted from the cell

Transcriptional and Translational Expression Profiles in Producer Strains

The expression of lytic enzymes like this compound in Lysobacter species is tightly regulated. The production of these bioactive compounds is influenced by intracellular signaling systems. nih.gov Key regulatory elements identified in Lysobacter genomes include:

Cyclic Adenosine Monophosphate-Receptor-Like Protein (Clp): This protein is a known regulator that upregulates the expression of various lytic enzymes, including peptidases. nih.gov

Diffusible Signal Factor (DSF)-dependent System: This quorum-sensing system also plays a role in controlling the production of enzymes. nih.gov

Genomic analysis of L. enzymogenes M497-1 revealed that out of 117 peptidase-encoding genes, 15 were expressed at a level higher than that of average ribosomal protein genes in a 24-hour culture, indicating a high capacity for enzyme production. nih.gov The expression of these genes is orchestrated by a network of transcriptional regulators that respond to various environmental and cellular signals, ensuring that enzymes are produced when needed. frontiersin.orgmdpi.com

Strategies for Heterologous Expression and Recombinant Production

Due to its commercial value, there is significant interest in producing this compound recombinantly. Heterologous expression, the production of a protein in an organism other than its original source, offers several advantages, including higher yields and easier purification. nexusacademicpublishers.com

Bacterial systems, particularly Escherichia coli, are commonly used for the production of recombinant proteins due to their rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govmdpi.com Strategies for successful recombinant production of enzymes like this compound often involve:

Vector Selection: Choosing an appropriate expression vector (e.g., pET vectors, pQE vectors) is critical for achieving high levels of protein production. nih.govnih.gov

Optimization of Expression Conditions: Factors such as the choice of culture media, inducer concentration (e.g., IPTG), and post-induction temperature and time must be optimized to maximize the yield of soluble, active protein. nih.gov

Codon Optimization: The gene sequence of this compound from Lysobacter can be optimized to match the codon usage of the expression host (like E. coli), which can significantly improve translation efficiency.

Fusion Tags: The addition of affinity tags (e.g., a polyhistidine-tag) to the N- or C-terminus of the recombinant enzyme can greatly simplify the purification process. nih.gov

While bacterial systems are powerful, challenges such as the formation of insoluble inclusion bodies can occur. mdpi.com Overcoming these challenges requires careful optimization of the expression and purification protocols. The ability to produce recombinant this compound facilitates its use in various applications, from sample preparation in nucleic acid tests to its potential as a therapeutic agent. mdpi.comnih.govfrontiersin.org

Table 2: Common Parameters Optimized for Recombinant Protein Production

Parameter Purpose Common Options/Variables
Expression HostThe organism used to produce the proteinE. coli strains (e.g., BL21), yeast, insect cells
Expression VectorPlasmid carrying the gene of interestpET series, pQE series
Culture MediumProvides nutrients for host growthLB, Terrific Broth (TB)
Induction TemperatureAffects protein folding and solubility16°C, 25°C, 37°C
Inducer ConcentrationTriggers gene expressionIPTG (various concentrations, e.g., 0.1-1.0 mM)
Post-Induction TimeDuration of protein expression4 hours to overnight

Comparative Genomics of this compound-Producing Microbial Strains

Comparative genomics offers valuable insights into the unique features of Lysobacter enzymogenes M497-1 and other related strains, contextualizing their capacity for producing lytic enzymes and other secondary metabolites. By comparing the genomes of different Lysobacter species, researchers can identify core genetic structures as well as species-specific genes that may contribute to their distinct biocontrol and enzymatic activities. nih.govfrontiersin.org

A comparative analysis of the L. enzymogenes M497-1 genome with four other Lysobacter species revealed a core genome structure comprising 3,737 orthologous groups. nih.govoup.com This core set of genes is shared among these species, indicating fundamental biological functions. Beyond this core, M497-1 possesses 16 species-specific genes involved in the biosynthesis of natural products, suggesting unique metabolic capabilities. nih.govoup.com

Further comparative studies involving additional strains like L. enzymogenes CX03 and CX06, L. capsici 55, and L. antibioticus 76 have expanded this understanding. frontiersin.org These analyses show variations in genome size, G+C content, and the number of predicted coding sequences (CDSs) across the genus, reflecting their evolutionary divergence and adaptation to different ecological niches. frontiersin.org For example, the genome sizes of six compared Lysobacter strains range from 5.92 to 6.39 Mb, with G+C content between 66.60% and 69.90%. frontiersin.org

The table below summarizes key genomic features of several representative Lysobacter strains, including the primary producer of this compound, L. enzymogenes M497-1.

Genomic Features of Selected Lysobacter Strains
StrainGenome Size (Mb)G+C Content (%)Predicted Coding Sequences (CDSs)
L. enzymogenes M497-16.1069.40%4,891
L. enzymogenes C36.3966.60%5,198
L. enzymogenes CX036.1466.90%4,964
L. enzymogenes CX066.2566.80%5,015
L. capsici 556.2369.90%5,049
L. antibioticus 765.9267.00%4,801

Data sourced from comparative genomic analyses of Lysobacter strains. nih.govfrontiersin.org

These genomic comparisons also extend to specific gene clusters responsible for producing compounds with antagonistic properties. For instance, a gene cluster in M497-1 (from LEN_2603 to LEN_2673) shows a strong resemblance to the lysobactin (B38166) biosynthesis gene cluster from another Lysobacter species, indicating its potential to produce antibacterial compounds. nih.gov Such analyses are crucial for understanding the full biotechnological potential of these microorganisms as sources of novel enzymes and bioactive molecules. nih.govoup.com

Advanced Methodological Applications of Achromopeptidase in Biological Research

Application in Nucleic Acid Extraction and Cell Lysis Methodologies

Efficient cell lysis is a critical initial step in numerous molecular biology workflows, including nucleic acid extraction, protein analysis, and sample preparation for various diagnostic techniques. Achromopeptidase plays a significant role in these methodologies, especially when dealing with challenging bacterial cell walls.

Enhanced Lysis of Gram-Positive Bacterial Cell Walls (e.g., Staphylococcus aureus, Streptococcus faecalis, Micrococcus luteus, Frankia, Mycobacterium)

Gram-positive bacteria possess a thick layer of peptidoglycan in their cell walls, which can render them resistant to lysis by enzymes like lysozyme (B549824) mdpi.comrsc.org. This compound is particularly effective at lysing these recalcitrant Gram-positive organisms sigmaaldrich.comgoogle.comgoogle.com. Its mechanism involves the hydrolysis of specific peptide bonds within the peptidoglycan structure, including the D-Ala-Gly and Gly-Gly peptide bonds, as well as the junction bond between the polysaccharide and peptide moieties sigmaaldrich.comoup.com.

Studies have demonstrated the efficacy of this compound in lysing various Gram-positive species. For instance, it has been successfully used to lyse Staphylococcus aureus and Streptococcus faecalis, which are known to be resistant to lysozyme sigmaaldrich.comgoogle.comgoogle.comasm.org. This compound also exhibits potent lytic activity against Micrococcus luteus, a common substrate for measuring its enzymatic activity sigmaaldrich.comfujifilm.comalphalabs.co.uk.

Furthermore, this compound has proven valuable for the lysis of more challenging Gram-positive bacteria like Frankia and Mycobacterium species. Frankia, an actinorhizal actinomycete with a robust cell wall, can be effectively lysed using this compound, often in combination with other enzymes like lysozyme, to facilitate the detection and analysis of plasmids researchgate.netresearchgate.nettandfonline.comcdnsciencepub.com. This compound provides a rapid and efficient method for lysing Mycobacteria, leading to the liberation of cellular components, including DNA and RNA, suitable for downstream analysis google.comgoogle.com.

The lytic spectrum of this compound extends beyond aerobic Gram-positive bacteria to include many lysozyme-resistant Gram-positive anaerobic cocci, with Peptococcus magnus being noted as resistant in one study asm.org.

A comparison of the bacteriolytic activity of this compound against various microorganisms is illustrated in the table below, based on the decrease in absorbance of microbial suspensions. fujifilm.com

MicroorganismBacteriolytic activity (this compound)Bacteriolytic activity (Egg-white lysozyme)
Micrococcus caseolyticus+++-
Micrococcus luteus+++-
Pediococcus acidilactici++++++
Staphylococcus aureus+++±
Microbacterium arborescens+++
Bacillus alvei+++±
Clostridium acetobutylicum+++-
Brevibacterium leucinophagum+±
Lactobacillus sake++++
Enterococcus faecalis+++±
Leuconostoc dextranicum++±
Achromobacter liquidum+-
Nocardioides simplex++
Beijerincka indica+±
Mycobacterium diernhoferi±±
Kurthia zopfii+++

*Activity is calculated from the decrease in absorbance at 600 nm. +++: ≥80% decrease within 10 min; ++: ≥80% decrease within 60 min; +: 40%-80% decrease within 60 min; ±: 10%-40% decrease within 60 min; -: <10% decrease within 60 min. fujifilm.com

Utility in DNA and RNA Isolation for Molecular Diagnostics and Genomic Analyses

Effective cell lysis is a prerequisite for isolating high-quality DNA and RNA, which are essential for molecular diagnostics and genomic analyses mdpi.comnih.govhnl.comnoordx.sa. This compound facilitates the release of nucleic acids from bacterial cells, particularly those with tough cell walls google.comgoogle.com. Its use in DNA extraction protocols contributes to obtaining usable pieces of DNA suitable for various downstream applications, including probe hybridization, restriction enzyme analysis, and amplification techniques like PCR and ligase chain reaction google.comgoogle.comgoogle.com.

This compound is included in DNA extraction reagents, and products free of detectable levels of contaminating microbial DNA are available, which is crucial for culture-independent techniques such as 16S rRNA gene sequencing and metagenomics sigmaaldrich.comsigmaaldrich.com.

Integration in Metagenomics and Microbiome Sample Preparation Protocols

Metagenomics and microbiome studies rely on the comprehensive analysis of genetic material from microbial communities in a sample sigmaaldrich.comsigmaaldrich.combiorxiv.org. Efficient lysis of diverse microbial populations, including difficult-to-lyse Gram-positive bacteria, is paramount for accurate representation of the community composition. This compound, with its broad lytic spectrum, is a valuable enzyme in sample preparation protocols for metagenomics and microbiome research sigmaaldrich.comsigmaaldrich.com. Its ability to lyse a wide range of bacteria, including those resistant to lysozyme, helps ensure that DNA is effectively released from various members of the microbial community, contributing to a more complete genetic profile sigmaaldrich.comsigmaaldrich.com. Studies evaluating DNA extraction methods for microbiome analysis, such as those from human oral rinse samples, have included methods utilizing this compound uq.edu.au. While the highest yield of gDNA was observed with a lysozyme-achromopeptidase method in one study, the optimal method can vary depending on the sample type and the specific goals of the analysis uq.edu.au.

Preparation of Protoplasts from Diverse Microorganisms (e.g., Actinomycetes)

Protoplasts, cells with their cell walls removed, are valuable for various microbiological techniques, including genetic transformation, cell fusion, and the study of cellular processes cellculturedish.comaidic.it. This compound is utilized for the enzymatic digestion of bacterial cell walls to generate protoplasts fujifilm.comalphalabs.co.ukcellculturedish.comfujifilm.com. It has been specifically noted for its use in the preparation of protoplasts from Actinomycetes fujifilm.comalphalabs.co.ukcellculturedish.comfujifilm.com. For instance, this compound, sometimes in combination with lysozyme, has been employed to produce protoplasts from various rare actinomycete genera and Streptomyces species aidic.itjst.go.jp. The efficiency of protoplast formation can vary depending on the specific actinomycete species and the enzymatic treatment used jst.go.jp.

Development of Room Temperature Lysis Protocols for Point-of-Care Devices

Developing rapid and simple sample preparation methods is crucial for point-of-care (POC) diagnostic devices mdpi.comrsc.orgmdpi.comresearchgate.netnih.govd-nb.infodntb.gov.ua. Traditional lysis methods often require heating or multiple steps, which can be challenging to integrate into portable, low-resource settings mdpi.comrsc.orgresearchgate.netnih.gov. This compound can be used in room temperature lysis protocols, simplifying the sample preparation process for POC applications google.comgoogle.comgoogle.comgoogle.comwipo.int. Methods involving this compound for lysing Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae at room temperature (around 18-22°C) have been developed, facilitating the subsequent extraction and detection of nucleic acids google.comgoogle.comgoogle.comgoogle.comwipo.int. This approach eliminates the need for a heat spike to achieve lysis, although heat is commonly used for subsequent enzyme deactivation rsc.orggoogle.comresearchgate.netd-nb.infogoogle.com.

Immobilization Techniques for Sustained Enzymatic Function in Assays (e.g., Nitrocellulose-Bound this compound)

While this compound is effective for lysis, its continued proteolytic activity can interfere with downstream enzymatic reactions, such as DNA amplification researchgate.netd-nb.infodntb.gov.uadiva-portal.orgnih.gov. Heat deactivation is a common method to stop this compound activity, but integrating heating into POC devices can be difficult rsc.orgresearchgate.netd-nb.infodntb.gov.uadiva-portal.orgnih.gov. Immobilization of this compound offers a solution by localizing its activity and allowing for easy separation from the sample solution before subsequent steps researchgate.netd-nb.infodntb.gov.uadiva-portal.orgnih.gov.

This compound has been successfully immobilized on nitrocellulose paper researchgate.netd-nb.infodntb.gov.uadiva-portal.orgnih.gov. Nitrocellulose-bound this compound retains its enzymatic function and can effectively lyse bacteria researchgate.netd-nb.info. A key advantage of this approach is that the immobilized enzyme does not leak into the solution, eliminating the need for heat deactivation and simplifying the workflow for paper-based POC devices researchgate.netd-nb.infodntb.gov.uadiva-portal.orgnih.gov. Studies have shown that using this compound immobilized on nitrocellulose can release amplifiable DNA from bacteria like Staphylococcus epidermidis, with the lysate being directly usable for DNA amplification without further treatment d-nb.info. Quantitative PCR results have indicated that the amount of amplifiable DNA released using this compound on nitrocellulose is comparable to that released by the enzyme in solution d-nb.info.

Utilization in Proteomics and Protein Chemistry Research

Proteomics, the large-scale study of protein structure and function, heavily relies on the ability to efficiently and specifically break down proteins into smaller peptides for analysis. This compound plays a significant role in this field due to its defined cleavage site. creative-enzymes.com

Facilitation of Peptide Sequencing and Protein Identification via Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for peptide sequencing and protein identification. The process typically involves digesting proteins into peptides, which are then analyzed by MS. fujifilm.comnih.gov this compound, as a lysyl endopeptidase, generates peptides with lysine (B10760008) at the C-terminus (except for the C-terminal peptide of the protein). creative-enzymes.com This predictable cleavage pattern simplifies the interpretation of mass spectra and facilitates database searching for protein identification. nih.govnih.gov Combining this compound digestion with other proteases, such as Lys-N, can allow for comprehensive sequencing and identification of proteins, including analysis of N-terminal ends. creative-enzymes.com

Analysis of Post-Translational Modifications (e.g., Phosphorylated Peptides, N-Glycans)

Post-translational modifications (PTMs) are crucial for protein function and regulation. Analyzing PTMs like phosphorylation and glycosylation often requires specific enzymatic digestion to isolate modified peptides or glycopeptides for MS analysis. nih.govsigmaaldrich.comthermofisher.com this compound is utilized in the identification of phosphorylated peptides and the analysis of N-glycans. creative-enzymes.com Its specific cleavage helps in generating suitable peptide fragments containing these modifications, making them amenable to enrichment strategies and subsequent MS analysis for site localization and characterization. nih.govsigmaaldrich.com

Characterization of Protein Disulfide Bonds

Disulfide bonds are critical for the structural integrity and function of many proteins. Characterizing these bonds often involves enzymatic digestion of the protein under conditions that preserve the disulfide linkages, followed by analysis of the resulting peptides. While general methods involve proteases to generate peptides for disulfide bond analysis via MS, this compound's specific cleavage can be beneficial in strategies aimed at characterizing disulfide bonds. creative-enzymes.comnih.gov By generating peptides with lysine at the C-terminus, it can aid in isolating specific peptide fragments that contain disulfide bonds, allowing for their identification and mapping through subsequent analytical techniques, including MS-based approaches that can reveal fragmentation patterns associated with disulfide linkages. nih.gov

Preparation of Specific Peptide Fragments for Downstream Analyses

Beyond identification and PTM analysis, this compound is valuable for preparing specific peptide fragments for various downstream analyses. Its precise cleavage at lysine residues allows researchers to generate peptides of defined lengths and sequences. creative-enzymes.com These specific fragments can be used for applications such as peptide synthesis as templates or for functional studies where specific protein domains or epitopes are required. The ability to reliably produce consistent peptide sets is essential for reproducible research in protein chemistry.

Role in Enzyme-Based Assays and Environmental Biomonitoring

Enzyme-based assays offer sensitive and often rapid methods for detecting specific substances. This compound's enzymatic activity can be inhibited by certain compounds, making it useful in the development of such assays.

Development of Inhibitive Assays for Heavy Metal Detection (e.g., Zinc, Mercury, Cadmium)

This compound activity is susceptible to inhibition by various heavy metals. This property has been exploited in the development of inhibitive enzyme assays for the detection of heavy metal contamination in environmental samples. researchgate.netepa.govniscpr.res.inhibiscuspublisher.com These assays typically involve measuring the enzyme's activity in the presence and absence of a sample. A reduction in activity indicates the presence of inhibitory substances, such as heavy metal ions. researchgate.netepa.govniscpr.res.in

Research has demonstrated the effectiveness of this compound-based assays for detecting heavy metals including zinc, mercury, and cadmium. researchgate.netepa.govniscpr.res.inhibiscuspublisher.com A near-real-time assay utilizing this compound and a casein-Coomassie dye-binding method has been developed. researchgate.netepa.govniscpr.res.in In this assay, this compound hydrolyzes casein, resulting in a light brown solution. researchgate.netepa.govniscpr.res.in However, in the presence of inhibitory heavy metals, casein hydrolysis is inhibited, and the solution remains blue due to the bound Coomassie dye. researchgate.netepa.govniscpr.res.in This color change provides a visual or spectrophotometric indicator of heavy metal presence. researchgate.netniscpr.res.in

Studies have determined the limits of detection (LOD) for various heavy metals using this this compound-based inhibitive assay. For zinc, mercury, and cadmium, reported LOD values are 0.124 ± 0.03 mg/L, 0.12 ± 0.02 mg/L, and 0.213 ± 0.078 mg/L, respectively. researchgate.netepa.govniscpr.res.in These values indicate the sensitivity of the assay for detecting low concentrations of these toxic metals. researchgate.netepa.govniscpr.res.in

The sensitivity of the this compound assay has been compared to other established methods, showing similar responsiveness to toxic heavy metals as assays based on immobilized urease, Microtox™, Daphnia magna, rainbow trout, papain, bromelain, and trypsin. researchgate.netepa.govniscpr.res.in This suggests its suitability as a rapid preliminary screening method for environmental heavy metal pollution. researchgate.netepa.govniscpr.res.in

The following table summarizes the limits of detection for selected heavy metals using an this compound-based inhibitive assay:

Heavy MetalLimit of Detection (LOD) (mg/L)
Zinc0.124 ± 0.03
Mercury0.12 ± 0.02
Cadmium0.213 ± 0.078
Copper0.442 ± 0.119
Chromium0.478 ± 0.127
Lead2.24 ± 0.842

Data derived from this compound-based inhibitive assay using casein-Coomassie dye-binding method. researchgate.netepa.govniscpr.res.in

This type of enzyme-based assay is valuable for environmental biomonitoring, offering a rapid, simple, and cost-effective approach for the initial assessment of heavy metal contamination in water samples and other environmental matrices. researchgate.netepa.govniscpr.res.inhibiscuspublisher.comhibiscuspublisher.com

Principles of Protease Activity Monitoring for Environmental Contaminant Sensing

The enzymatic activity of this compound can be leveraged for sensing environmental contaminants, particularly heavy metals, through the principle of enzyme inhibition enzyme-database.orgsigmaaldrich.com. Heavy metals are known to inhibit the activity of this compound sigmaaldrich.com. Assays have been developed that utilize the hydrolysis of a substrate, such as casein, by this compound enzyme-database.orgsigmaaldrich.com. In the absence of inhibitory substances, the enzyme hydrolyzes the substrate, leading to a specific detectable outcome, such as a change in color or turbidity enzyme-database.orgsigmaaldrich.com. When heavy metals are present in the sample, they inhibit the this compound activity, which in turn affects the hydrolysis of the substrate and results in a different detectable outcome enzyme-database.orgsigmaaldrich.com.

A near-real-time assay using this compound and a casein Coomassie-dye-binding method has been developed for detecting heavy metals in environmental water samples enzyme-database.orgsigmaaldrich.com. In this assay, casein hydrolysis in the absence of inhibitors results in a light brown solution, while the inhibition of hydrolysis by heavy metals leads to a blue color enzyme-database.orgsigmaaldrich.com. This method allows for rapid preliminary screening for heavy metal pollution enzyme-database.orgsigmaaldrich.com.

Research has demonstrated the sensitivity of this this compound-based assay to various heavy metals, including zinc, mercury, cadmium, copper, chromium, and lead enzyme-database.orgsigmaaldrich.com. The limits of detection (LOD) for these metals using this method have been reported as follows:

Heavy MetalLimit of Detection (LOD) (mg/L)
Zinc0.124 ± 0.03
Mercury0.12 ± 0.02
Cadmium0.213 ± 0.078
Copper0.442 ± 0.119
Chromium0.478 ± 0.127
Lead2.24 ± 0.842

These LOD values demonstrate comparable sensitivity to other established bioassays used for detecting toxic heavy metals enzyme-database.orgsigmaaldrich.com. The assay's ability to provide results in less than an hour highlights its potential as a rapid screening tool for environmental monitoring enzyme-database.orgsigmaaldrich.com.

Integration into Advanced Laboratory Workflows and Automation

This compound plays a significant role in advanced laboratory workflows, particularly in sample preparation steps that precede various analytical techniques creative-enzymes.comsigmaaldrich.comnih.gov. Its ability to effectively lyse Gram-positive bacteria, which are often resistant to other lysis methods like lysozyme treatment, makes it valuable for applications involving such microorganisms creative-enzymes.comnih.gov. The integration of this compound into automated laboratory systems enhances throughput and efficiency in processing large numbers of samples sigmaaldrich.com.

Modern laboratory automation focuses on integrating various steps, from sample preparation to data analysis, under unified systems fujifilm.comscientificlabs.co.uksigmaaldrich.com. This compound-based lysis protocols can be incorporated into automated platforms, reducing manual intervention and improving reproducibility sigmaaldrich.comnih.gov.

Application in High-Throughput Sample Processing

A key application of this compound in advanced workflows is in high-throughput sample processing, especially for the isolation of nucleic acids from bacterial samples creative-enzymes.comsigmaaldrich.comnih.gov. Its efficacy in lysing robust Gram-positive bacterial cell walls, such as those of Staphylococcus aureus and Mycobacterium marinum, is particularly advantageous in high-throughput screening and diagnostic workflows creative-enzymes.comnih.gov.

Automated systems have been developed that incorporate this compound lysis for high-throughput processing of clinical samples. For instance, an automated method for detecting Methicillin-Resistant Staphylococcus aureus (MRSA) from nasal swabs utilized automated this compound lysis as a replacement for manual mechanical lysis sigmaaldrich.com. This automated approach facilitated easier sample processing for laboratories handling a large volume of samples daily sigmaaldrich.com.

Studies have shown that this compound lysis can be performed efficiently within automated platforms, contributing to reduced hands-on time and potentially faster turnaround times for results sigmaaldrich.com. The enzyme's compatibility with subsequent steps is crucial for seamless integration into automated high-throughput workflows creative-enzymes.com. This compound has also been used in methods for high-yield genomic DNA preparation from bacteria like Streptomyces, which can be relevant for high-throughput nucleic acid extraction pipelines.

Compatibility with Downstream Molecular Amplification Technologies (e.g., PCR, RPA)

This compound is frequently used in sample preparation protocols that precede molecular amplification techniques such as Polymerase Chain Reaction (PCR) and Recombinase Polymerase Amplification (RPA) creative-enzymes.comsigmaaldrich.com. Its role is to lyse cells and release nucleic acids for amplification creative-enzymes.comnih.gov.

However, this compound can exhibit inhibitory effects on downstream amplification reactions. This inhibition necessitates the inclusion of steps to mitigate or eliminate the enzyme's activity before amplification creative-enzymes.com. Heat inactivation is a common method used to denature and inactivate this compound prior to PCR or RPA creative-enzymes.com.

Innovative approaches have been explored to address the inhibition issue and improve compatibility, particularly for point-of-care diagnostic devices. Immobilizing this compound on a solid support, such as nitrocellulose paper, has been shown to retain its lytic activity while preventing its diffusion into the amplification reaction mixture, thereby avoiding inhibition of RPA. This method allows for effective bacterial lysis without the need for a separate heat inactivation step, simplifying the workflow and making it more amenable to integrated, rapid diagnostic platforms.

While this compound in solution can completely inhibit RPA, undisturbed immobilized this compound does not significantly affect RPA. This demonstrates that the physical separation achieved through immobilization is an effective strategy for ensuring compatibility with sensitive downstream amplification technologies.

Comparative Enzymology and Methodological Advancements with Achromopeptidase

Comparison of Bacteriolytic Efficacy with Other Lytic Enzymes (e.g., Lysozyme (B549824), Lysostaphin, Proteinase K)

Achromopeptidase demonstrates distinct advantages and complementary activity when compared to other commonly used lytic enzymes like lysozyme, lysostaphin, and proteinase K. Lysozyme, an N-acetyl muramidase, primarily cleaves β(1-4)-linkages in peptidoglycans and is effective against many Gram-positive bacteria due to their thick peptidoglycan layer sigmaaldrich.comnih.gov. However, numerous Gram-positive organisms, including Streptococcus faecalis and Micrococcus luteus, exhibit resistance to lysozyme sigmaaldrich.com. Gram-negative bacteria are generally less susceptible to lysozyme due to their outer membrane, which hinders the enzyme's access to the peptidoglycan layer sigmaaldrich.comnih.gov.

Lysostaphin is a highly specific zinc endopeptidase that cleaves the polyglycine cross-links in the peptidoglycan of Staphylococcus species, making it particularly effective for lysing staphylococci nih.govsigmaaldrich.com. Its activity is largely limited to this genus oup.com.

Proteinase K is a broad-spectrum serine protease that non-specifically cleaves peptide bonds adjacent to hydrophobic, aromatic, or branched-chain aliphatic amino acids thermofisher.com. While effective at degrading proteins, including nucleases, and efficient on Gram-negative bacteria, it shows limited efficacy on the cell walls of many Gram-positive bacteria oup.comresearchgate.net.

This compound, in contrast, is effective against many Gram-positive bacteria that are resistant to lysozyme, including Staphylococcus aureus and Streptococcus faecalis sigmaaldrich.comgoogle.comasm.org. Its mechanism involves cleaving D-Ala-Gly and Gly-Gly peptide bonds in peptidoglycan, and it can also cleave the junction bond between the polysaccharide and peptide moieties sigmaaldrich.com. This broader activity against challenging Gram-positive bacteria distinguishes it from lysozyme and lysostaphin, while its cell wall targeting differs from the general proteolytic action of Proteinase K.

Comparative studies highlight that the efficacy of these enzymes is often species-dependent, necessitating the selection of appropriate enzymes or combinations based on the target organism oup.comuq.edu.au. For instance, while this compound is potent against many Gram-positive bacteria, some, like Peptococcus magnus, may show resistance asm.org.

Synergistic Effects with Complementary Enzymatic and Non-Enzymatic Lysis Methods

The efficacy of this compound can be significantly enhanced when used in combination with other lysis methods. Synergistic approaches often combine enzymatic digestion with chemical or mechanical disruption to achieve more complete cell lysis, particularly for robust or mixed microbial samples nih.govuq.edu.au.

Combining this compound with lysozyme has been shown to yield high levels of DNA from certain samples, such as oral rinses, suggesting a synergistic effect in disrupting diverse bacterial cell walls uq.edu.au. While lysozyme targets the glycan backbone, this compound targets peptide cross-links, providing a more comprehensive attack on the peptidoglycan layer sigmaaldrich.comsigmaaldrich.comnih.gov.

Non-enzymatic methods, such as chemical treatments with detergents (e.g., SDS, Triton X-100) or physical methods like bead beating, can complement enzymatic lysis nih.govoup.com. Detergents help to solubilize cell membranes and can assist enzymes in accessing the cell wall nih.gov. Mechanical methods provide physical disruption, breaking open cells that are resistant to enzymatic digestion alone nih.govoup.com.

Research indicates that combining enzymatic lysis (including this compound) with mechanical disruption methods like bead beating can improve the yield of bacterial DNA, especially from samples containing hard-to-lyse organisms uq.edu.au. For example, a lysozyme-zirconium beads method extracted higher levels of total bacterial DNA and specific bacterial phyla like Firmicutes compared to enzymatic methods alone in oral rinse samples, although a lysozyme-achromopeptidase combination yielded the highest total DNA uq.edu.au.

The choice of complementary method depends on the sample type and the required downstream analysis. For instance, while mechanical lysis is highly effective, it can sometimes shear DNA, which may be a concern for applications requiring high molecular weight DNA oup.com.

Innovation in this compound-Based Lysis Strategies for Challenging Microbial Samples

This compound plays a crucial role in developing effective lysis strategies for microbial samples that are difficult to disrupt. This includes organisms with particularly tough cell walls, such as certain Gram-positive bacteria, mycobacteria, and those in complex matrices like soil or clinical specimens oup.comgoogle.comacademicjournals.org.

Traditional methods often struggle with the robust peptidoglycan layer of Gram-positive bacteria google.comgoogle.com. This compound's ability to target specific peptide bonds in this layer makes it a key enzyme for lysing such organisms, including important pathogens like Staphylococcus aureus and Streptococcus agalactiae google.comgoogle.comgoogle.com.

Innovative approaches leverage this compound in conjunction with optimized conditions or novel formats. For example, methods have been developed to utilize this compound for lysis at room temperature, which can simplify protocols and be advantageous for point-of-care diagnostics google.comgoogle.comgoogle.comgoogle.com. This is significant because while this compound activity is often optimal at higher temperatures (e.g., 37-50°C), room temperature lysis followed by appropriate inactivation steps can prevent the enzyme from degrading downstream components like nucleic acids google.comgoogle.comgoogle.com.

Furthermore, the immobilization of this compound on solid supports, such as nitrocellulose paper, represents a significant innovation researchgate.netresearchgate.netd-nb.info. This allows the enzyme to perform lysis while remaining spatially separated from downstream reactions like nucleic acid amplification, eliminating the need for a separate heat inactivation step researchgate.netresearchgate.net. This is particularly valuable for developing integrated, instrument-free diagnostic devices researchgate.netresearchgate.net.

This compound has also been successfully applied to lyse recalcitrant Gram-positive bacteria like Frankia, improving the detection of plasmids in these organisms researchgate.net. Its use in combination with Proteinase K has been documented for lysing bacteria in environmental samples like marine microorganisms awi.de.

Development of DNA-Contaminant-Free this compound Preparations for Sensitive Assays

The presence of contaminating microbial DNA in enzyme preparations is a significant concern for sensitive molecular assays, particularly in microbiome research and nucleic acid amplification tests (NAATs) where low biomass samples are analyzed sigmaaldrich.comsigmaaldrich.com. Contaminant DNA can lead to false positives or skew the representation of microbial communities sigmaaldrich.comsigmaaldrich.com.

To address this, efforts have focused on developing this compound preparations that are certified free of detectable levels of microbial DNA sigmaaldrich.comsigmaaldrich.com. Manufacturers employ strict quality control testing, often utilizing highly sensitive methods like PCR amplification of conserved ribosomal RNA genes (e.g., 16S and 18S rDNA) to ensure the absence of contaminating bacterial and eukaryotic DNA sigmaaldrich.comsigmaaldrich.com.

The availability of DNA-contaminant-free this compound is crucial for the reliability of culture-independent techniques such as 16S rRNA gene sequencing and metagenomics sigmaaldrich.comsigmaaldrich.com. Using such preparations minimizes the risk of introducing exogenous DNA that could interfere with the accurate characterization of the microbial community in a sample.

Future Research Trajectories and Translational Potential in Research Tools

Exploration of Novel Achromopeptidase Variants with Modified Specificity or Stability

A primary avenue for future research lies in the development of novel this compound variants with tailored properties. A significant limitation of the native enzyme is its propensity for autodegradation, which can impact its stability and shelf-life as a research reagent. google.com Research has identified specific lysine (B10760008) residues (K30, K48, K49, K155, and K203 in Protease IV) as self-degradation sites. google.com The exploration of new variants will likely focus on mutating or chemically modifying these sites to reduce self-degradation and consequently enhance the enzyme's stability. google.com Such modifications, however, must be carefully designed to avoid unintended alterations to the enzyme's spatial structure and catalytic activity. google.com

Beyond stability, modifying the substrate specificity of this compound holds considerable promise. The native enzyme exhibits high specificity for the C-terminal of lysine residues. google.com By employing protein engineering techniques, it may be possible to create variants with altered specificity, enabling the cleavage of different peptide bonds. This would broaden the applications of this compound in proteomics for protein sequencing and analysis.

Research FocusTarget PropertyPotential ApproachDesired Outcome
Enhanced StabilityReduce AutodegradationSite-directed mutagenesis of lysine residuesIncreased shelf-life and robustness of the enzyme reagent
Modified SpecificityAltered Peptide Bond CleavageEngineering the S1 specificity pocketBroader utility in proteomics and protein characterization

Engineering for Enhanced Performance in Specific Research Applications

Protein engineering offers a powerful toolkit to enhance the performance of this compound for specific research needs. Strategies to improve enzyme stability, activity, and selectivity are being actively explored. nih.govmdpi.com For instance, improving the thermal stability of this compound could be highly beneficial for applications requiring cell lysis at elevated temperatures. This can be achieved through various protein engineering strategies that aim to create a more rigid and resilient enzyme structure. nih.govnih.gov

Immobilization is another key strategy for enhancing enzyme performance. nih.gov Attaching this compound to a solid support, such as nitrocellulose, can improve its stability and reusability. researchgate.netnih.gov Immobilized this compound retains its enzymatic function and can be easily separated from the reaction mixture, preventing interference with downstream applications like DNA amplification. researchgate.netnih.gov This approach is particularly valuable for the development of robust and efficient sample preparation workflows.

Development of Integrated Systems for Automated Sample Processing and Analysis

The integration of this compound into automated systems for sample processing and analysis is a significant area of future development. Its ability to effectively lyse gram-positive bacteria at room temperature makes it an ideal candidate for incorporation into high-throughput platforms. google.comgoogle.comgoogle.com For example, this compound can be used in automated DNA extraction systems, where it facilitates the release of nucleic acids from bacterial cells prior to purification and analysis. nih.gov

A notable advancement in this area is the development of nitrocellulose-bound this compound for point-of-care nucleic acid tests. researchgate.net In such systems, the immobilized enzyme allows for efficient cell lysis without the need for subsequent heat inactivation, which can be challenging to integrate into portable devices. researchgate.netnih.gov Future work in this domain will likely focus on fully integrating sample preparation, including cell lysis with this compound, with DNA amplification and detection on a single, automated platform. researchgate.net This will enable rapid and streamlined analysis of biological samples in various research and diagnostic settings.

Investigation of Broader Antimicrobial Mechanisms Beyond Lysis for Research Applications

Currently, the primary recognized antimicrobial mechanism of this compound is its bacteriolytic activity, stemming from its ability to hydrolyze proteins in the cell walls of gram-positive bacteria. nih.govnih.govsigmaaldrich.comalphalabs.co.uk This lytic action is central to its application in research for disrupting bacterial cells. However, the broader antimicrobial potential of this compound, particularly non-lytic mechanisms, remains largely unexplored.

Future research could investigate whether this compound or its derived peptides possess antimicrobial activities independent of cell lysis. Many antimicrobial peptides (AMPs) are known to exert their effects through non-lytic mechanisms, such as translocating across the cell membrane to act on intracellular targets, including DNA, RNA, and protein synthesis. nih.govresearchgate.net Investigating whether this compound exhibits similar capabilities could open up new avenues for its use as a research tool, for example, in studying bacterial physiology or as a selective agent in microbial cultures. Such studies would likely involve examining the interaction of this compound with bacterial membranes and its effects on intracellular processes in the absence of cell wall degradation.

Elucidation of Atomic-Level Structural Dynamics and Conformational Changes During Catalysis

A deeper understanding of the catalytic mechanism of this compound at the atomic level is crucial for its rational engineering and optimization. Enzyme function is inherently linked to its structural dynamics and the conformational changes it undergoes during catalysis. researchgate.netnih.gov Future research will likely employ a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, alongside computational methods like molecular dynamics simulations, to elucidate these processes.

By visualizing the enzyme in complex with its substrate and at various stages of the catalytic cycle, researchers can gain insights into the specific amino acid residues involved in substrate binding and catalysis. nih.gov This knowledge can then be used to inform the design of new this compound variants with improved catalytic efficiency or altered substrate specificity. Understanding the conformational dynamics will also be key to engineering enzymes with enhanced stability, as it can reveal flexible regions of the protein that may be prone to unfolding and degradation. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.